ATR-IN-13 Exhibits Superior Biochemical Potency (IC50 = 2 nM) Over the First-Generation Tool Compound VE-821 (IC50 = 26 nM)
In a direct head-to-head comparison of biochemical IC50 values derived from cell-free ATR kinase activity assays, ATR-IN-13 demonstrates a 13-fold higher potency than VE-821. ATR-IN-13 inhibits ATR with an IC50 of 2 nM [1], whereas VE-821 requires a substantially higher concentration of 26 nM to achieve equivalent inhibition . This potency differential is critical for applications requiring maximal target engagement at minimal compound concentration, such as high-content screening or combination studies where off-target effects must be minimized.
| Evidence Dimension | Biochemical ATR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | VE-821: 26 nM |
| Quantified Difference | 13-fold more potent (2 nM vs 26 nM) |
| Conditions | Cell-free ATR kinase activity assay; ATR-IN-13 assay utilized biotinylated p53-derived peptide substrate; VE-821 assay conditions analogous (ATP-competitive format) |
Why This Matters
Higher potency enables lower dosing, reducing the risk of off-target toxicities and simplifying in vivo formulation, which is a key procurement consideration for translational oncology studies.
- [1] BindingDB. (2021). BDBM616166: US20230271968, Compound A9. Retrieved April 23, 2026. View Source
